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Compound of Interest

Compound Name: NOC 18

Cat. No.: B8811787

Introduction

NOC-18, also known as (2)-1-[N-(3-ammoniopropyl)-N-(n-propyl)amino]diazen-1-ium-1,2-
diolate, is a chemical compound belonging to the NONOate class of nitric oxide (NO) donors. It
is a valuable tool for researchers studying the multifaceted role of nitric oxide in cellular
processes, particularly mitochondrial function. NOC-18 is characterized by its slow and
prolonged release of NO, with a half-life of approximately 20 hours at 37°C and pH 7.4. This
property allows for sustained, low-level exposure of cells or isolated organelles to NO,
mimicking physiological and certain pathophysiological conditions.

Mechanism of Action

Upon decomposition in an aqueous buffer, NOC-18 releases two molecules of nitric oxide. This
liberated NO is a highly reactive, gaseous signaling molecule that can diffuse across biological
membranes and interact with various cellular targets, including those within the mitochondria.
The effects of NO on mitochondria are complex and often dose-dependent, ranging from
physiological regulation to the induction of cell death pathways.

Key Applications in Mitochondrial Research

Regulation of Mitochondrial Respiration

Nitric oxide is a potent modulator of the mitochondrial electron transport chain (ETC). Low,
nanomolar concentrations of NO, such as those achievable with NOC-18, can reversibly inhibit
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Complex IV (cytochrome c oxidase) by competing with oxygen for its binding site.[1][2] This
inhibition can lead to a decrease in cellular oxygen consumption and ATP production. At higher
concentrations, NO and its reactive derivative, peroxynitrite (ONOO-), can cause irreversible
damage to other ETC complexes, particularly Complex | and II, through mechanisms like S-
nitrosylation of protein thiols.[1]

Modulation of the Mitochondrial Permeability Transition
Pore (MPTP)

NOC-18 is frequently used to investigate the signaling pathways that regulate the opening of
the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell
death. Studies have shown that pre-treatment with NOC-18 can protect mitochondria against
ischemia-induced mPTP opening.[3] This protective effect is often mediated through the
activation of protein kinase G (PKG) and protein kinase C (PKC).[3][4][5] These kinases
phosphorylate specific mitochondrial proteins, including components of the ATP synthase and
the adenine nucleotide translocase (ANT), which are thought to regulate the pore's sensitivity
to triggers like calcium overload.[6][7]

Investigation of Mitochondria-Mediated Apoptosis

The role of NOC-18 in apoptosis is context-dependent. By preventing mPTP opening, NOC-18
can be anti-apoptotic, reducing ischemia-induced cell death.[4] Conversely, under different
conditions, NO donors can trigger apoptosis. This pro-apoptotic effect is mediated by the
opening of the mPTP, which leads to the loss of mitochondrial membrane potential (AWYm),
swelling, and the release of pro-apoptotic factors like cytochrome c into the cytosol.[8]
Cytochrome c release initiates the caspase cascade, leading to programmed cell death.

Study of Mitochondrial Reactive Oxygen and Nitrogen
Species (ROS/RNS) Production

NO can interact with mitochondrial ROS, particularly the superoxide anion (O2¢~), to form
peroxynitrite (ONOO~™), a highly damaging reactive nitrogen species (RNS).[1][9] Furthermore,
the inhibition of the ETC by NO can increase the "leak" of electrons, primarily at Complex | and
Complex lll, leading to elevated production of superoxide.[2][10] Researchers use NOC-18 to
explore the intricate balance between NO signaling and the generation of ROS/RNS, and how

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://pubmed.ncbi.nlm.nih.gov/10320668/
https://pubmed.ncbi.nlm.nih.gov/17127357/
https://pubmed.ncbi.nlm.nih.gov/10320668/
https://pubmed.ncbi.nlm.nih.gov/25219376/
https://pubmed.ncbi.nlm.nih.gov/25219376/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6843668/
https://www.mdpi.com/1648-9144/55/10/631
https://pubmed.ncbi.nlm.nih.gov/31554309/
https://www.researchgate.net/publication/336042164_Nitric_Oxide_Donor_NOC-18-Induced_Changes_of_Mitochondrial_Phosphoproteome_in_Rat_Cardiac_Ischemia_Model
https://pmc.ncbi.nlm.nih.gov/articles/PMC6843668/
https://www.bohrium.com/paper-details/nitric-oxide-induced-necrosis-and-apoptosis-in-pc12-cells-mediated-by-mitochondria/812419675366359041-6994
https://pubmed.ncbi.nlm.nih.gov/10320668/
https://pubmed.ncbi.nlm.nih.gov/16515774/
https://pubmed.ncbi.nlm.nih.gov/17127357/
https://www.youtube.com/watch?v=3TwZsRoc6zg
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8811787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

this interplay contributes to either physiological signaling or oxidative stress and mitochondrial
damage.

Data Presentation

Table 1: Effects of NOC-18 on Mitochondrial Parameters
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Caution: NOC-18 should be handled with care in a well-ventilated area. Prepare stock solutions
fresh before each experiment, as its stability in solution is pH and temperature-dependent.

Protocol 1: Isolation of Mitochondria from Cultured Cells

This protocol is a standard method for enriching mitochondrial fractions from cultured cells
using differential centrifugation.

Materials:
e Cell culture flasks (e.g., T-75) with confluent cells

» Mitochondrial Isolation Buffer (MIB): 250 mM Sucrose, 5 mM HEPES, 0.5 mM EGTA, pH 7.4.
Keep on ice.

e Protease and phosphatase inhibitor cocktails
e Dounce homogenizer with a tight-fitting pestle
o Refrigerated centrifuge

Procedure:

o Cell Harvest: Harvest cells by trypsinization, then wash the cell pellet twice with ice-cold PBS
by centrifuging at 300 x g for 5 minutes at 4°C.

 Homogenization: Resuspend the cell pellet in 1 mL of ice-cold MIB containing freshly added
protease/phosphatase inhibitors. Allow cells to swell on ice for 10 minutes.

» Transfer the cell suspension to a pre-chilled Dounce homogenizer. Homogenize with 20-30
strokes of the pestle. Check for cell lysis under a microscope.

 Differential Centrifugation: a. Transfer the homogenate to a centrifuge tube and spin at 600 x
g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[11] b. Carefully transfer the
supernatant to a new pre-chilled tube. c. Centrifuge the supernatant at 7,000-10,000 x g for
10 minutes at 4°C to pellet the crude mitochondrial fraction.[11] d. Discard the supernatant
(cytosolic fraction).
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e Washing: Gently resuspend the mitochondrial pellet in 1 mL of fresh, ice-cold MIB and repeat
the high-speed centrifugation (10,000 x g for 10 min at 4°C).

o Final Pellet: Discard the supernatant. The resulting pellet is the enriched mitochondrial
fraction. Resuspend in a minimal volume of appropriate assay buffer (e.g., respiration buffer)
and determine the protein concentration using a BCA or Bradford assay.

Protocol 2: Measurement of Mitochondrial Respiration
(Oxygen Consumption)

This protocol measures the effect of NOC-18 on the oxygen consumption rate (OCR) of
isolated mitochondria using a high-resolution respirometer (e.g., Oroboros Oxygraph) or a
fluorescence-based plate reader assay.

Materials:
« |solated mitochondria (Protocol 1)

¢ Respiration Buffer: 120 mM KCI, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgClz,
0.3% (w/v) fatty acid-free BSA, pH 7.2.

o Respiratory substrates (e.g., 10 mM Glutamate/2 mM Malate for Complex I; 10 mM
Succinate/2 uM Rotenone for Complex Il)

o ADP (for State 3 respiration)

e Oligomycin (Complex V inhibitor)

e FCCP (uncoupler)

» Rotenone (Complex I inhibitor) & Antimycin A (Complex Il inhibitor)
¢ NOC-18 stock solution (e.g., in DMSO or 0.01 M NaOH)
Procedure:

o Setup: Add respiration buffer to the respirometer chamber or microplate wells and equilibrate
to 37°C.

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8811787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Baseline OCR: Add isolated mitochondria (typically 0.05-0.2 mg/mL) and allow the signal to
stabilize to measure baseline respiration.

o State 2 Respiration: Add the desired respiratory substrates (e.g., Glutamate/Malate) and
record the OCR (State 2).

e NOC-18 Treatment: Add the desired concentration of NOC-18 and incubate for a defined
period (e.g., 5-15 minutes), monitoring the OCR. A vehicle control (e.g., DMSO) should be
run in parallel.

o State 3 Respiration: Add a bolus of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and
measure the maximal coupled respiration rate (State 3).

o State 4 Respiration: After all ADP is phosphorylated, the respiration rate will slow to State 4.
Alternatively, add Oligomycin to inhibit ATP synthase and measure the leak respiration.

o Maximal Respiration: Add a titrating concentration of the uncoupler FCCP to measure the
maximal capacity of the ETC.

o Shutdown: Add Rotenone and Antimycin A to shut down ETC activity and measure the
residual oxygen consumption.

e Analysis: Calculate the different respiratory states and ratios (e.g., Respiratory Control Ratio
= State 3/State 4) and compare the NOC-18 treated group to the control.

Protocol 3: Assessment of mPTP Opening (Calcium
Retention Capacity)

This protocol assesses the sensitivity of the mPTP to a calcium challenge by measuring the
calcium retention capacity (CRC) of isolated mitochondria using a fluorescent indicator like
Calcium Green 5N.

Materials:

« |solated mitochondria (Protocol 1)
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CRC Buffer: 250 mM Sucrose, 10 mM Tris-MOPS, 10 uM EGTA-Tris, 5 mM Glutamate-Tris,
2 mM Malate-Tris, 1 mM Pi-Tris, pH 7.4.

Calcium Green 5N (or similar low-affinity Ca2* indicator)
CaClz standard solution
Cyclosporin A (mPTP inhibitor, positive control)

NOC-18

Procedure:

Setup: In a fluorometer cuvette or 96-well plate, add CRC buffer, Calcium Green 5N (e.g.,
0.5 pM), and isolated mitochondria (0.5 mg/mL).

Pre-incubation: Add NOC-18 or vehicle to the mitochondrial suspension and pre-incubate for
10-20 minutes at 30°C.

Calcium Challenge: Begin fluorescence recording. Add sequential pulses of a known amount
of CaClz (e.g., 10-20 nmol/mg protein) every 60-90 seconds.

Monitoring: After each CaCl:z pulse, mitochondria will rapidly take up the calcium, causing a
transient increase in fluorescence followed by a return to baseline.

mPTP Opening: mPTP opening is indicated by a sudden, massive release of accumulated
Ca?*, resulting in a large and sustained increase in extra-mitochondrial fluorescence.

Analysis: Calculate the CRC by summing the total amount of Ca?* added before the massive
release occurred. Compare the CRC of NOC-18 treated mitochondria to the control. An
increased CRC indicates desensitization (inhibition) of the mPTP.

Protocol 4: Measurement of Mitochondrial Membrane
Potential (AW¥m)

This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure

changes in AWm in live cells treated with NOC-18.
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Materials:

Cells cultured on glass-bottom dishes or 96-well plates

TMRE stock solution (in DMSO)

FCCP (uncoupler, for positive control)

NOC-18

Live-cell imaging microscope or fluorescence plate reader

Procedure:

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

e Dye Loading: Incubate cells with a low concentration of TMRE (e.g., 25-100 nM) in culture
media for 20-30 minutes at 37°C.

o Treatment: After loading, replace the medium with fresh pre-warmed medium containing
NOC-18 or vehicle.

e Imaging/Reading: Immediately begin acquiring fluorescence images or readings over time.

e Analysis: A decrease in TMRE fluorescence intensity within the mitochondria indicates
depolarization (loss of AWm).[12] At the end of the experiment, add FCCP (e.g., 10 uM) to
completely depolarize the mitochondria and obtain a baseline for minimal fluorescence.
Quantify the fluorescence intensity per cell or per well and normalize to the initial value.

Protocol 5: Western Blot Analysis of Cytochrome c
Release

This protocol determines the translocation of cytochrome c¢ from the mitochondria to the
cytosol, a key indicator of apoptosis, by fractionating cells and performing a Western blot.

Materials:

e Cells treated with NOC-18 or a vehicle control
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e Mitochondrial isolation reagents (see Protocol 1)
» RIPA buffer for whole-cell lysate (optional)

e Primary antibodies: anti-Cytochrome c, anti-COX IV (mitochondrial loading control), anti-
GAPDH (cytosolic loading control)

e Secondary HRP-conjugated antibodies
o SDS-PAGE and Western blotting equipment
Procedure:

e Cell Treatment: Treat cultured cells with the desired concentration of NOC-18 for the
specified time (e.g., 6-24 hours).

» Fractionation: Harvest the cells and perform a crude mitochondrial/cytosolic fractionation as
described in Protocol 1, steps 1-4b. Carefully collect the supernatant from step 4b — this is
the cytosolic fraction. The pellet from this step can be lysed as the mitochondrial fraction.

e Protein Quantification: Determine the protein concentration of both the cytosolic and
mitochondrial fractions for all samples.

e SDS-PAGE: Load equal amounts of protein (e.g., 20-30 pg) from the cytosolic fractions onto
an SDS-PAGE gel. In parallel, load a smaller amount of the mitochondrial fractions to serve
as a positive control for the mitochondrial markers.

o Western Blotting: Transfer the proteins to a PVDF or nitrocellulose membrane.

« Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA). b. Incubate with
primary antibodies overnight at 4°C (anti-Cytochrome c, anti-COX IV, anti-GAPDH). c. Wash
and incubate with appropriate HRP-conjugated secondary antibodies. d. Detect the signal
using an enhanced chemiluminescence (ECL) substrate.

e Analysis: An increase in the cytochrome c signal in the cytosolic fraction of NOC-18-treated
cells indicates its release from the mitochondria. Confirm the purity of the fractions by
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ensuring COX IV is only in the mitochondrial fraction and GAPDH is primarily in the cytosolic
fraction.

Mandatory Visualization

Click to download full resolution via product page

Caption: NOC-18 signaling pathway in mitochondrial protection.
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Caption: General workflow for studying NOC-18 effects on mitochondria.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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